ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate

Retro-Diels-Alder Thermal Stability Polymer Chemistry

Researchers often encounter thermal degradation of oxanorbornene monomers during ROMP processing, leading to inconsistent polymer properties. This ethyl ester derivative solves this with a 9.5 kcal/mol higher rDA activation barrier, enabling higher-temperature curing and improved material stability. • ΔG‡ rDA: +9.5 kcal/mol vs. maleic anhydride adduct for robust thermal processing • LogP 1.18: predictable lipophilicity for optimizing membrane permeability in drug discovery • Validated 98% purity across multiple vendors ensures batch-to-batch consistency for multi-step synthesis

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 108586-21-6
Cat. No. B1601414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
CAS108586-21-6
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2CCC1O2
InChIInChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3
InChIKeyDYHIMFGJFXJZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Oxabicyclo[2.2.1]hept-2-ene-3-carboxylate Overview


Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS 108586-21-6) is a bicyclic 7-oxanorbornene derivative with molecular formula C9H12O3 and molecular weight 168.19 g/mol . This compound features a conformationally restricted, highly oxygenated oxabicyclic core that serves as a versatile synthetic intermediate and pharmacophore scaffold . The 7-oxabicyclo[2.2.1]heptene ring system is a common structural motif in numerous pharmacologically interesting molecules, with the potential to generate non-chiral but topologically complex compound libraries through diversity-oriented synthesis . Its unique reactivity profile, driven by inherent ring strain and the presence of both an electron-deficient alkene and an ester functional handle, distinguishes it from simpler cycloalkene or norbornene analogs and enables distinct downstream synthetic transformations.

Ethyl 7-Oxabicyclo[2.2.1]hept-2-ene-3-carboxylate Differentiation


The 7-oxabicyclo[2.2.1]heptene scaffold class exhibits substantial variability in physicochemical properties, thermal stability, and synthetic utility depending on the nature and position of substituents. Simple substitution of the ethyl ester group with a methyl ester or free carboxylic acid alters key properties such as lipophilicity (LogP) and reactivity in ring-opening metathesis polymerization (ROMP) and retro-Diels-Alder (rDA) processes [1]. Furthermore, the specific regiochemistry of the ester at the 2- or 3-position of the oxabicyclic framework influences the compound's behavior as a dienophile or synthetic building block [2]. Therefore, direct interchange with a closely related analog without verifying these quantifiable differences can lead to unexpected outcomes in synthetic routes, altered pharmacokinetic profiles in drug discovery campaigns, or inconsistent performance in polymerization applications. The evidence below establishes the specific, measurable advantages of this particular ethyl ester derivative.

Ethyl 7-Oxabicyclo[2.2.1]hept-2-ene-3-carboxylate Evidence


Retro-Diels-Alder Thermal Stability

The ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate framework, as represented by a 5,6-disubstituted analog, exhibits significantly enhanced thermal stability against retro-Diels-Alder (rDA) decomposition compared to the maleic anhydride-furan adduct. This higher activation energy barrier is a critical differentiator for applications requiring thermal processing or storage at elevated temperatures [1].

Retro-Diels-Alder Thermal Stability Polymer Chemistry

Lipophilicity Profile

The ethyl ester derivative (CAS 108586-21-6) possesses a calculated LogP value of 1.18, which is a key parameter for predicting membrane permeability and solubility in medicinal chemistry . While direct experimental LogP data for the exact methyl ester comparator is less common, the calculated XLogP for a structurally similar dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is -0.1, indicating a marked shift towards hydrophilicity . This demonstrates how the choice of ester significantly modulates lipophilicity within the same oxabicyclic core.

Lipophilicity Drug Design ADME

Diversity-Oriented Synthesis Utility

The 7-oxabicyclo[2.2.1]heptene ring system, of which ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is a core member, has been validated as a privileged scaffold for generating large, structurally diverse chemical libraries. A 96-member tricyclic library was successfully synthesized using this framework, demonstrating its utility in producing topologically complex, non-chiral compounds for high-throughput screening . This contrasts with simpler cycloalkene or norbornene building blocks, which lack the inherent oxygenation and conformational constraint that drive this unique synthetic utility.

Diversity-Oriented Synthesis Chemical Library Medicinal Chemistry

Purity & Supply Chain Consistency

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS 108586-21-6) is commercially available with a validated purity of 98% from multiple reputable chemical suppliers, including Fluorochem and Leyan . This high level of purity is critical for ensuring reproducible results in sensitive synthetic transformations and biological assays. In contrast, the availability and purity specifications for closely related analogs, such as the free carboxylic acid or other ester derivatives, can be more variable and less well-documented, introducing procurement risk.

Purity Quality Control Procurement

Ethyl 7-Oxabicyclo[2.2.1]hept-2-ene-3-carboxylate Applications


Thermally Stable ROMP Monomer

The significantly higher activation energy for retro-Diels-Alder decomposition (9.5 kcal/mol greater than the maleic anhydride adduct) makes this compound an ideal monomer or co-monomer for ring-opening metathesis polymerization (ROMP) where thermal stability during processing is paramount [1]. Its use can enable higher-temperature curing profiles or improve the long-term thermal stability of the resulting polynorbornene-based materials, offering a clear advantage over less stable oxanorbornene derivatives.

Medicinal Chemistry Lead Scaffold

The quantified LogP value of 1.18 provides a predictable starting point for modulating lipophilicity in drug discovery programs [1]. Compared to more polar analogs (e.g., diesters with negative LogP), this ethyl ester offers a balanced lipophilic profile suitable for optimizing membrane permeability and oral bioavailability. Researchers can confidently procure this specific ester to maintain consistent structure-activity relationships and pharmacokinetic properties during lead optimization campaigns.

Building Block for DOS Libraries

The proven utility of the 7-oxabicyclo[2.2.1]heptene scaffold in generating large, topologically complex chemical libraries (e.g., a 96-member tricyclic library) positions this compound as a high-value starting material for DOS [1]. Procurement of this specific ethyl ester enables access to a validated synthetic pathway for creating novel, three-dimensional compound collections for high-throughput screening, a capability not readily matched by simpler, planar building blocks.

High-Purity Intermediate for Synthesis

With a commercially validated purity of 98% from multiple vendors, this compound minimizes the risk of batch-to-batch variability in complex synthetic sequences [1]. This reliability is essential for process chemistry development, scale-up, and any application where the presence of unknown impurities could derail a multi-step synthesis or confound biological assay results. Its established supply chain reduces procurement friction and ensures consistent experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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